4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that combines the structural features of quinazoline and triazole rings. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide or its derivatives.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or quinazoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and triazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, thiols, and amines under basic or acidic conditions
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or quinazoline derivatives.
Substitution Products: Various substituted quinazoline and triazole derivatives
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic processes due to its unique structural features.
Biology and Medicine
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Antiviral Agents: Potential use in antiviral therapies, particularly against RNA viruses.
Anticancer Agents: Demonstrates cytotoxic activity against various cancer cell lines
Industry
Pharmaceuticals: Incorporated into drug development pipelines for its broad-spectrum biological activities.
Agriculture: Potential use as a pesticide or fungicide due to its antimicrobial properties
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.
Pathways Involved: Inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: Similar structure with a methyl group instead of a methoxy group.
4-(4-Chlorophenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: Contains a chlorine atom instead of a methoxy group
Uniqueness
4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to:
Methoxy Group: The presence of a methoxy group enhances its lipophilicity and potentially its biological activity.
Sulfanyl Group: The sulfanyl group contributes to its reactivity and ability to undergo various chemical transformations
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-22-11-8-6-10(7-9-11)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPLTHUEQLIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.